Ethyl 2-(4-acetyl-2-chlorophenyl)acetate
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Overview
Description
Ethyl 2-(4-acetyl-2-chlorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with an acetyl and a chlorine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-acetyl-2-chlorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-chlorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-acetyl-2-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-carboxy-2-chlorophenyl)acetic acid.
Reduction: Formation of 2-(4-hydroxy-2-chlorophenyl)ethanol.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-acetyl-2-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-acetyl-2-chlorophenyl)acetate involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The chlorine atom may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 2-(4-acetyl-2-chlorophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-acetylphenyl)acetate: Lacks the chlorine substituent, which may result in different reactivity and biological activity.
Ethyl 2-(4-chlorophenyl)acetate: Lacks the acetyl group, which may affect its chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially affecting its physical and chemical properties.
Properties
Molecular Formula |
C12H13ClO3 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-2-chlorophenyl)acetate |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-12(15)7-10-5-4-9(8(2)14)6-11(10)13/h4-6H,3,7H2,1-2H3 |
InChI Key |
POQZPFPKTLVFRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)Cl |
Origin of Product |
United States |
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